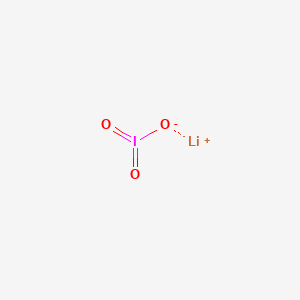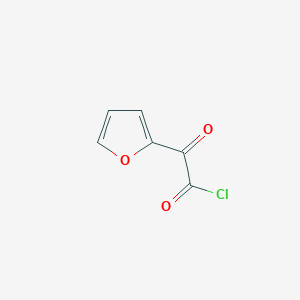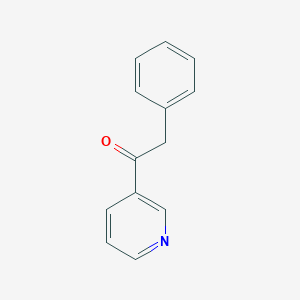
2-Phenyl-1-pyridin-3-yl-ethanone
概要
説明
Synthesis Analysis
The synthesis of related pyridinyl compounds involves various innovative methods, including one-pot non-cyanide synthesis techniques for creating complex structures. For example, a reaction described involves generating 1-(pyridin-2-yl)-4-phenylisoquinoline-3-carbonitrile through a non-cyanide method, showcasing the compound's synthetic versatility and the possibility of synthesizing similar structures with intricate reactions (Kopchuk et al., 2017).
Molecular Structure Analysis
Studies on enaminones and their analogues, including structural derivatives similar to "2-Phenyl-1-pyridin-3-yl-ethanone," highlight the significance of hydrogen bonding in determining molecular structure. For instance, enaminones exhibit bifurcated intra- and intermolecular hydrogen bonding, influencing their crystal structures and demonstrating the intricate structural dynamics of related compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The reactivity and potential for various chemical transformations of related compounds are demonstrated through their involvement in numerous chemical reactions, leading to the creation of diverse heterocyclic structures. For example, certain pyridinyl compounds can undergo diazotization and couple with active -CH2- containing compounds, illustrating the versatile chemical reactivity and the potential to generate a wide range of chemical structures (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of compounds structurally related to "this compound" can be deduced from studies on their crystalline forms, demonstrating how molecular interactions influence physical characteristics. For instance, investigations into the crystal and molecular structure of similar compounds reveal insights into their phase behavior, melting points, and the effects of molecular symmetry on their physical properties, offering a comprehensive understanding of the factors that govern the physical attributes of such compounds (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to "this compound," are influenced by their structural features. Research into the vibrational and structural characteristics, supported by molecular docking studies, provides insight into the molecular behavior, reactivity patterns, and potential biological interactions of these compounds, highlighting the complex interplay between molecular structure and chemical properties (Parveen S et al., 2016).
科学的研究の応用
新規化合物の合成
「2-Phenyl-1-pyridin-3-yl-ethanone」は、新規化合物の合成に使用できます。 例えば、それは、イミダゾ[1,5-a]ピリジン骨格および誘導体のマイクロ波支援合成で使用されてきました . これらの化合物は、そのユニークな化学構造と光学挙動のために注目を集めています .
光学特性研究
この化合物は、光学特性の研究において重要な役割を果たします。 合成されたイミダゾ[1,5-a]ピリジン誘導体は、高いフォトルミネッセンス量子収率(最大50%)と大きなストークスシフト(最大150 nm)を示します . これらの特性により、それらはさまざまな光学アプリケーションにとって有望な候補となっています .
材料科学
材料科学では、「this compound」は、ユニークな特性を持つ新素材の開発に使用されます。 例えば、それは、有機金属錯体のリガンドとして使用された場合に有望な性能を示すイミダゾ[1,5-a]ピリジン誘導体の合成に使用されてきました .
化学センサー
「this compound」の誘導体は、化学センサーの開発に使用されてきました . そのユニークな化学構造と光学挙動は、このアプリケーションに適しています .
医療用途
医療分野では、「this compound」とその誘導体は、さまざまな用途の可能性を示しています。 例えば、それらは共焦点顕微鏡で使用されてきました 、これは生物医学研究の重要な技術です。
抗菌および抗ウイルス活性
「this compound」を含むピリジン化合物は、抗菌および抗ウイルス活性を示してきました . それらは、細菌株、酵母菌、および糸状菌のパネルでテストされています
将来の方向性
生化学分析
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to modulate CDK2 and CDK9 activities
Cellular Effects
2-Phenyl-1-pyridin-3-yl-ethanone has been shown to have significant effects on various types of cells and cellular processes . It has been found to increase IKBα expression, which plays a crucial role in cell signaling pathways . Additionally, it has been shown to inhibit HIV-1, indicating that it may impact gene expression and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been shown to reduce the labile iron pool (LIP) in THP-1 cells overloaded with iron
特性
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEQCFMNUYFHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401996 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14627-92-0 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



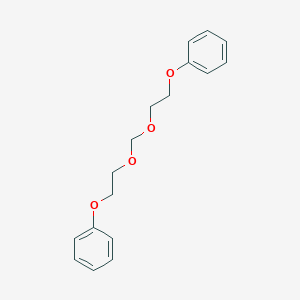
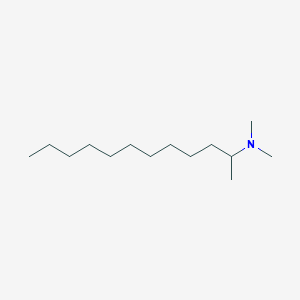
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
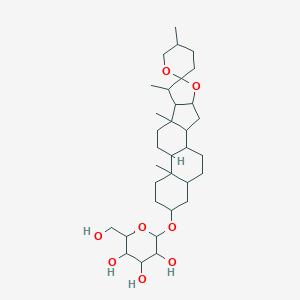
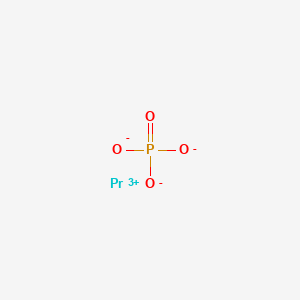
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
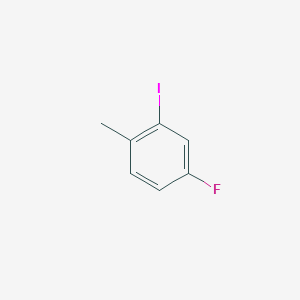
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)


